Aci-Coa

Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.

Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.

In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

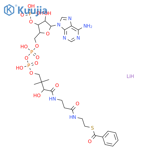

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

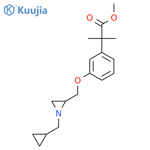

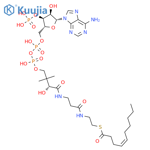

|

Coenzyme A, S-(3-oxooctadecanoate) | 86370-20-9 | C39H68N7O18P3S |

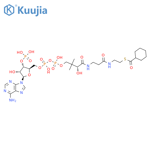

|

Coenzyme A, S-(3-hydroxyhexanoate) | 74875-70-0 | C27H46N7O18P3S |

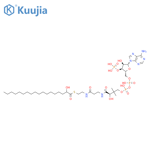

|

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate | 6709-57-5 | C39H66N7O17P3S |

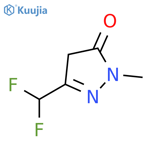

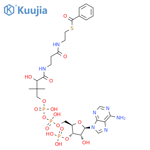

|

Methylacrylyl-CoA | 6008-91-9 | C25H40N7O17P3S |

|

Coenzyme A, S-(4Z)-4-decenoate | 69281-30-7 | C31H52N7O17P3S |

|

Coenzyme A, S-cyclohexanecarboxylate | 5960-12-3 | C28H46N7O17P3S |

|

Coenzyme A, S-(2-hydroxyoctadecanoate) | 38861-93-7 | C39H70N7O18P3S |

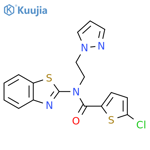

|

Coenzyme A, S-benzoate | 6756-74-7 | C28H40N7O17P3S |

|

Benzoyl coenzyme A lithium salt | 102185-37-5 | C28H40LiN7O17P3S |

|

Coenzyme A, S-(5Z,8Z)-5,8-tetradecadienoate (9CI) | 68134-76-9 | C35H58N7O17P3S |

Letteratura correlata

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

Fornitori consigliati

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati